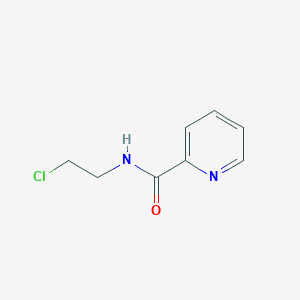

N-(2-chloroethyl)-2-pyridinecarboxamide

Description

Properties

Molecular Formula |

C8H9ClN2O |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

N-(2-chloroethyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C8H9ClN2O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H,11,12) |

InChI Key |

PAEWUPLHSBIJMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Chloroethyl 2 Pyridinecarboxamide

Approaches to the Synthesis of N-(2-chloroethyl)-2-pyridinecarboxamide

The construction of this compound is primarily achieved through the formation of the central amide bond, which connects the pyridine-2-carboxylic acid moiety to the 2-chloroethylamine (B1212225) side chain. Several established methods for amide bond formation can be effectively applied.

Amidation Reactions for Carboxamide Formation

A common and effective method for the synthesis of this compound involves the reaction of an activated derivative of 2-pyridinecarboxylic acid with 2-chloroethylamine or its hydrochloride salt. A widely used approach is the conversion of 2-pyridinecarboxylic acid (picolinic acid) to its corresponding acid chloride, 2-pyridinecarbonyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 2-pyridinecarbonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with 2-chloroethylamine. The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent is typically an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

An alternative to the acid chloride route is the use of peptide coupling reagents. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or carbonyldiimidazole (CDI). These methods are often preferred for their milder reaction conditions and are suitable for substrates with sensitive functional groups.

A plausible reaction scheme for the synthesis of this compound is presented in the table below.

| Starting Material 1 | Starting Material 2 | Reagents | Product |

| 2-Pyridinecarboxylic acid | 2-Chloroethylamine hydrochloride | 1. SOCl₂ or (COCl)₂ 2. Triethylamine | This compound |

| 2-Pyridinecarboxylic acid | 2-Chloroethylamine | DCC or EDC | This compound |

Introduction of the 2-chloroethyl Side Chain via N-Alkylation

While less common for the primary synthesis of this specific compound, an alternative conceptual approach involves the N-alkylation of 2-pyridinecarboxamide with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane. This reaction would typically be carried out in the presence of a strong base to deprotonate the amide nitrogen, generating a nucleophilic amide anion.

However, this method can be complicated by potential side reactions, including O-alkylation of the amide and over-alkylation. The regioselectivity of N- versus O-alkylation can be influenced by factors such as the choice of base, solvent, and counter-ion. Generally, for primary amides, N-alkylation is favored under thermodynamic control.

Stereoselective Synthesis of Enantiomeric Forms (if applicable)

This compound itself does not possess a chiral center and is therefore achiral. As such, the synthesis of enantiomeric forms is not applicable. Stereoselectivity would become a relevant consideration only if a chiral center were introduced into the molecule through subsequent derivatization of either the pyridine ring or the 2-chloroethyl side chain.

Derivatization Strategies for this compound Analogues

The chemical structure of this compound provides multiple sites for further functionalization, enabling the synthesis of a wide array of analogues with potentially diverse properties.

Modifications of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards various reagents. Electrophilic aromatic substitution reactions on the pyridine ring are generally difficult and require harsh conditions. However, the nitrogen atom in the ring can be targeted for modification.

One common modification is the formation of pyridine N-oxides by treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then facilitate electrophilic substitution at the 4-position of the pyridine ring.

Another approach to functionalizing the pyridine ring is through metal-catalyzed cross-coupling reactions. To achieve this, a halogen atom would first need to be introduced onto the pyridine ring. For instance, chlorination or bromination of the pyridine ring, though challenging, could provide a handle for subsequent Suzuki, Heck, or Sonogashira coupling reactions, allowing for the introduction of a wide range of substituents.

Substitutions on the Amide Nitrogen Atom

The amide nitrogen in this compound is generally considered to be non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Direct substitution on the amide nitrogen is therefore challenging under standard conditions.

However, under strongly basic conditions, the amide proton can be removed to generate an amidate anion. This anion could, in principle, react with electrophiles. It is important to note that the presence of the reactive 2-chloroethyl group could lead to intramolecular reactions, such as cyclization to form a piperazinone derivative, upon deprotonation of the amide nitrogen.

A more plausible strategy for introducing substituents on the amide nitrogen would involve a multi-step sequence. For example, the 2-chloroethyl group could be replaced with a different N-substituent by first cleaving the amide bond, followed by re-formation of the amide with a different amine.

Alterations of the Chloroethyl Chain

The chloroethyl chain of this compound is a versatile functional group that can undergo various chemical transformations. The electron-withdrawing nature of the adjacent amide group and the presence of a terminal chlorine atom make the methylene (B1212753) carbons susceptible to nucleophilic attack and facilitate intramolecular cyclization reactions.

Nucleophilic Substitution Reactions

The chlorine atom on the terminal carbon of the ethyl chain is a good leaving group, making it amenable to nucleophilic substitution reactions (Sₙ2). A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of a diverse range of derivatives. Common nucleophiles include amines, alkoxides, and thiolates.

For instance, the reaction with secondary amines, such as piperazine (B1678402) or morpholine (B109124), results in the formation of the corresponding N-substituted aminoethyl derivatives. These reactions are typically carried out in a suitable solvent and may be facilitated by the addition of a base to neutralize any generated acid. The resulting products are of interest in medicinal chemistry due to the prevalence of piperazine and morpholine moieties in pharmacologically active compounds.

Interactive Data Table: Nucleophilic Substitution Reactions

| Nucleophile | Product | Plausible Reaction Conditions |

| Piperazine | N-(2-(piperazin-1-yl)ethyl)picolinamide | Heat in a polar aprotic solvent (e.g., DMF, acetonitrile) with a non-nucleophilic base (e.g., K₂CO₃, Et₃N) |

| Morpholine | N-(2-(morpholin-4-yl)ethyl)picolinamide | Heat in a polar aprotic solvent (e.g., DMF, acetonitrile) with a non-nucleophilic base (e.g., K₂CO₃, Et₃N) |

Intramolecular Cyclization Reactions

The N-(2-chloroethyl)amido moiety possesses the necessary structural features for intramolecular cyclization. Under appropriate conditions, the amide nitrogen or oxygen can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom to form a heterocyclic ring.

One such transformation is the base-mediated intramolecular cyclization to form a 2-oxazoline ring. In this reaction, the amide oxygen, upon deprotonation or in its enol form, acts as the nucleophile, displacing the chloride to form a five-membered ring. This type of cyclization is a well-established method for the synthesis of 2-oxazolines from N-(2-haloethyl)amides. nih.govacs.org The reaction of related N-phenyl-N'-(2-chloroethyl)ureas to form N-phenyl-4,5-dihydrooxazol-2-amines demonstrates the feasibility of this cyclization pathway. nih.gov

Interactive Data Table: Intramolecular Cyclization

| Reagent/Condition | Product | Ring System Formed |

| Strong, non-nucleophilic base (e.g., NaH, KOBu) | 2-(pyridin-2-yl)-4,5-dihydrooxazole | 2-Oxazoline |

These transformations of the chloroethyl chain highlight the utility of this compound as a versatile intermediate in the synthesis of more complex molecules with potential applications in various fields of chemistry.

Advanced Spectroscopic and Crystallographic Analysis of N 2 Chloroethyl 2 Pyridinecarboxamide

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., 2D NMR, HRMS)

The definitive structural confirmation of N-(2-chloroethyl)-2-pyridinecarboxamide in solution would rely on a combination of advanced spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts. These techniques would elucidate the connectivity between atoms within the molecule, confirming the pyridine (B92270) ring substitution pattern and the structure of the N-(2-chloroethyl) side chain.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion. This would provide the elemental composition of the molecule, confirming its chemical formula (C₈H₉ClN₂O) with a high degree of certainty and distinguishing it from any potential isomers or impurities.

Despite the utility of these techniques, a search of available scientific databases has not yielded any published 2D NMR or HRMS data specifically for this compound. Therefore, no data tables of chemical shifts, correlation signals, or accurate mass measurements can be presented.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure

To determine the precise three-dimensional arrangement of atoms in the solid state, a single-crystal X-ray diffraction study would be indispensable. This powerful analytical method provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the crystal lattice. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

A successful crystallographic study would yield a wealth of data that can be presented in tabular format.

However, a thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure of this compound has not been determined or reported. Consequently, no crystallographic data, such as unit cell parameters, space group, or atomic coordinates, are available to be included in this article.

Conformational Analysis in Solution and Solid State

A comprehensive conformational analysis would compare the molecule's preferred shape in both the solution and solid states. In solution, NMR techniques, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, would provide insights into the rotational freedom and preferred orientation of the chloroethyl side chain relative to the pyridinecarboxamide core.

In the solid state, the single-crystal X-ray diffraction data would provide a static picture of the molecular conformation. A comparison between the solution and solid-state conformations would reveal the influence of crystal packing forces on the molecular geometry.

Given the absence of both detailed NMR and any X-ray diffraction data for this compound, a comparative conformational analysis is not possible. The necessary experimental results to discuss the torsional angles and the orientation of the substituent groups are currently unavailable in the scientific literature.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Exploration of Structural Modifications and Their Biological Correlates

Systematic structural modifications of pyridine (B92270) carboxamide derivatives have been a cornerstone of medicinal chemistry to optimize potency and selectivity. For a molecule like N-(2-chloroethyl)-2-pyridinecarboxamide, a systematic approach would involve modifying three primary regions: the pyridine ring, the amide linker, and the N-alkyl side chain. The goal of such modifications is to enhance binding affinity to a specific biological target, improve pharmacokinetic properties, and reduce off-target effects.

For instance, in the development of inhibitors for the voltage-gated sodium channel Nav1.8, a quinoxaline (B1680401) carboxamide core was successfully evolved into a trifluoromethyl pyridine core, with subsequent optimization of distal substituents leading to improved potency and pharmacokinetic profiles. nih.gov This highlights the importance of the core heterocyclic structure and its substituents.

Influence of Pyridine Ring Substitution Patterns on Biological Profiles

The pyridine ring is a key feature in many biologically active compounds, and its substitution pattern can dramatically alter the electronic and steric properties of the molecule, thereby affecting its biological activity. nih.gov The position of the carboxamide group at the 2-position of the pyridine ring is significant. Studies on other pyridine carboxamides have shown that the relative position of substituents (ortho-, meta-, or para-) can influence reaction yields and biological interactions. mdpi.comnih.gov

Substituents on the pyridine ring can modulate the molecule's basicity and its ability to form hydrogen bonds, which are often crucial for target binding. researchgate.net For example, introducing electron-withdrawing or electron-donating groups can alter the charge distribution across the ring, which may affect interactions with biological macromolecules. nih.gov

The following table illustrates a hypothetical SAR for substitutions on the pyridine ring of this compound, based on general principles observed in related compounds.

| Position of Substitution on Pyridine Ring | Type of Substituent | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| 4-position | Electron-withdrawing (e.g., -NO2, -CF3) | Potentially increased | May enhance binding affinity through altered electronics. |

| 4-position | Electron-donating (e.g., -OCH3, -NH2) | Potentially decreased or altered | Could change the binding mode or reduce interaction strength. |

| 6-position | Bulky group | Likely decreased | May cause steric hindrance at the binding site. |

Impact of Amide Linker Substituents on Activity

In studies of pyrrole/imidazole polyamides, modifications to the linker and linkage moieties were found to significantly affect biological potency. caltech.edu For this compound, replacing the amide with a different functional group would fundamentally alter its chemical properties and likely its biological activity.

Role of the Chloroethyl Group in Modulating Biological Effects

The 2-chloroethyl group is a well-known pharmacophore, often acting as an alkylating agent. This group can form a highly reactive aziridinium (B1262131) ion, which can then covalently bind to nucleophilic sites on biomolecules such as DNA and proteins. This mechanism is characteristic of many anticancer agents. nih.govnih.gov

The length and branching of the N-alkyl chain can significantly impact the biological activity of a compound. In many classes of compounds, increasing the alkyl chain length can enhance lipophilicity, which may improve membrane permeability and cellular uptake. However, an optimal chain length often exists, beyond which activity may decrease due to steric hindrance or unfavorable interactions.

For example, studies on N-alkylphenazin-1-ones showed that displacing a methyl group with a longer alkyl group at the nitrogen atom decreased selective cytotoxicity toward A549 lung cancer cells. nih.gov

The table below provides a hypothetical illustration of how chain length and branching might affect the activity of this compound analogs.

| N-Alkyl Chain Modification | Predicted Impact on Activity | Rationale |

|---|---|---|

| Ethyl (unsubstituted) | Loss of alkylating activity | Absence of the reactive halogen. |

| Propyl (3-chloropropyl) | Potentially altered reactivity | Formation of a six-membered ring intermediate may be less favorable. |

| Branched (e.g., 1-chloro-2-propyl) | Likely decreased activity | Steric hindrance may impede the formation of the aziridinium ion or target binding. |

The identity of the halogen atom in the ethyl chain is crucial for its reactivity as an alkylating agent. The leaving group ability of the halogen (I > Br > Cl > F) directly influences the rate of aziridinium ion formation and, consequently, the alkylating potential of the compound. While chlorine is a common choice, substituting it with bromine or iodine would be expected to increase reactivity, which may or may not translate to improved therapeutic efficacy, as it could also lead to increased toxicity.

Stereochemical Aspects of Activity

Stereochemistry plays a pivotal role in the biological activity of many drugs. If a chiral center is present in the molecule, the different enantiomers or diastereomers can exhibit vastly different biological activities. nih.gov For this compound, while the parent molecule is achiral, structural modifications could introduce chirality. For instance, branching in the chloroethyl chain could create a stereocenter. In such cases, it would be expected that one enantiomer would show greater potency than the other due to a better fit in the chiral binding pocket of a biological target.

Mechanistic Elucidation of Biological Action of N 2 Chloroethyl 2 Pyridinecarboxamide Derivatives

Identification and Validation of Molecular Targets

Understanding the precise molecular targets is fundamental to characterizing the mechanism of action for any bioactive compound. For N-(2-chloroethyl)-2-pyridinecarboxamide derivatives, research focuses on their interactions with key biological macromolecules such as enzymes, receptors, and nucleic acids.

Enzyme Inhibition Assays (e.g., Kinase Activity, Metabolic Enzymes)

The pyridinecarboxamide scaffold is present in numerous compounds investigated for their enzyme-inhibiting properties. Kinases, which play a central role in cellular signaling, are a prominent class of enzymes targeted by such derivatives. nih.gov Dysregulation of kinase activity is implicated in a variety of diseases, making kinase inhibitors a significant area of pharmaceutical research. nih.gov

While specific kinase inhibition data for this compound is not extensively detailed in the literature, related pyridinecarboxylic acid analogs have demonstrated inhibitory effects on other enzyme classes. For instance, certain 2-pyridinecarboxylic acid-related compounds have been shown to inhibit the activity of metabolic enzymes such as α-amylase and carboxypeptidase A. nih.gov This suggests that the broader structural class has the potential for diverse enzyme interactions.

Table 1: Enzyme Inhibition by Pyridinecarboxylic Acid Analogs

| Compound Class | Target Enzyme | Observed Effect |

|---|---|---|

| 2-Pyridinecarboxylic Acid Analogs | α-Amylase | Inhibition nih.gov |

| 2-Pyridinecarboxylic Acid Analogs | Carboxypeptidase A | Inhibition nih.gov |

| Substituted Pyridine (B92270) Carboxamides | Protein Kinases | General Target Class nih.gov |

Receptor Binding and Activation Studies

The interaction of pyridinecarboxamide derivatives with cellular receptors is another key area of investigation. Studies on related compounds have identified specific receptor targets. For example, a series of 6-alkoxy-5-aryl-3-pyridinecarboxamides were identified as potent antagonists for the cannabinoid receptor type 1 (CB1), with high selectivity over CB2 receptors.

While these findings pertain to structurally distinct derivatives, they highlight the capacity of the pyridinecarboxamide core to serve as a scaffold for developing receptor-specific ligands. The specific receptor binding profile of this compound itself remains an area for further detailed investigation.

Nucleic Acid Alkylation and Cross-linking Mechanisms

The N-(2-chloroethyl) moiety is a well-characterized functional group known for its ability to act as an alkylating agent. researchgate.netnih.gov This chemical reactivity is central to the compound's likely mechanism of interaction with nucleic acids. The process is believed to initiate with an intramolecular cyclization to form a highly reactive and electrophilic aziridinium (B1262131) ion. nih.gov This intermediate can then readily attack nucleophilic sites on DNA bases. nih.gov

Guanine is often the most susceptible nucleobase to this type of alkylation. nih.gov Following the initial alkylation of a guanine residue, the bifunctional nature of such agents can lead to further reactions, resulting in the formation of DNA cross-links. Two primary types of cross-links are of significance:

DNA-protein cross-links : These form when the alkylating agent links a DNA strand to a nearby protein. researchgate.net

DNA interstrand cross-links (ICLs) : These are particularly cytotoxic lesions where the agent covalently links the two complementary strands of the DNA double helix, which can physically block essential processes like DNA replication and transcription. researchgate.net

Agents that operate through this mechanism, such as haloethylnitrosoureas, are known to form these types of cross-links, which are often persistent and difficult for cellular repair mechanisms to resolve. researchgate.net

Table 2: Mechanistic Steps of DNA Alkylation by Chloroethylating Agents

| Step | Description | Key Intermediate/Product |

|---|---|---|

| 1. Activation | Intramolecular cyclization of the 2-chloroethyl group. | Aziridinium Ion nih.gov |

| 2. Alkylation | The electrophilic aziridinium ion reacts with a nucleophilic site on a DNA base (e.g., guanine). | Monofunctional DNA Adduct nih.gov |

| 3. Cross-linking | Reaction with a second nucleophile on another DNA strand or a protein. | DNA Interstrand Cross-link or DNA-Protein Cross-link researchgate.net |

Cellular Pathway Modulation and Phenotypic Responses

The interaction of this compound derivatives with their molecular targets initiates a cascade of cellular events. These modulations of signaling and repair pathways ultimately determine the cell's fate, leading to various phenotypic responses.

Investigations of Cellular Autophagy Induction

Cellular autophagy is a catabolic process that degrades and recycles cellular components to maintain homeostasis. It can be induced by various cellular stressors, including DNA damage. nih.gov For cytotoxic compounds, autophagy can play a dual role. It can act as a cytoprotective survival mechanism, allowing cells to endure stress and repair damage, or it can contribute to a form of programmed cell death. nih.gov

Investigation into whether a compound induces autophagy often involves monitoring key protein markers. A critical step is the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction. nih.gov Other proteins, such as Beclin-1 (a positive regulator) and mTOR (a negative regulator), are also analyzed to elucidate the specific autophagic pathway being modulated. nih.gov Given that DNA-damaging agents can trigger cellular stress, investigating the induction of autophagy is a relevant avenue for understanding the full cellular response to this compound derivatives.

Analysis of Cell Cycle Perturbations

The integrity of the cell cycle is crucial for proper cell division, and checkpoints exist to halt progression if DNA damage is detected. DNA alkylating agents that cause lesions and cross-links are potent inducers of cell cycle arrest. nih.gov This arrest provides the cell with time to repair the damaged DNA before proceeding with replication (S phase) or mitosis (M phase).

Studies on monofunctional alkylating agents with similar reactive groups have shown that their DNA-damaging effects can lead to an accumulation of cells in the S phase and the activation of the DNA damage response pathway. nih.gov If the damage is too severe to be repaired, these cell cycle perturbations can ultimately lead to apoptosis or other forms of cell death.

The analysis of cell cycle distribution is typically performed using flow cytometry. In this technique, cells are stained with a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of cells in each phase (G0/G1, S, and G2/M) based on their DNA content.

Table 3: Representative Example of Cell Cycle Analysis by Flow Cytometry

| Cell Cycle Phase | DNA Content | % of Cells (Control) | % of Cells (After DNA Damage) |

|---|---|---|---|

| G0/G1 | 2N | 55% | 30% |

| S | >2N, <4N | 30% | 55% |

| G2/M | 4N | 15% | 15% |

Note: This table presents a hypothetical distribution to illustrate the S-phase arrest commonly observed after treatment with DNA alkylating agents, as described in the literature. nih.gov

Characterization of Prodrug Activation and Metabolism

The N-(2-chloroethyl) moiety is a well-established precursor to a reactive alkylating agent. The core concept of its prodrug strategy lies in the controlled release of this cytotoxic entity, preferentially at a target site, to minimize systemic toxicity.

Prodrug Activation Mechanism:

The activation of this compound derivatives is hypothesized to proceed via enzymatic or chemical transformation that unmasks the reactive 2-chloroethylamino group. While specific enzymes responsible for the bioactivation of this particular compound are not definitively identified in the reviewed literature, the general mechanisms for similar chloroethyl-containing prodrugs involve several potential pathways:

Enzymatic Reduction: In hypoxic tumor environments, reductase enzymes can reduce a nitro group on an aromatic ring, if present in a derivative, triggering a cascade that leads to the release of the alkylating agent.

Hydrolytic Cleavage: Ester or amide linkages incorporated into derivatives can be susceptible to hydrolysis by esterases or amidases that are overexpressed in certain tumors, leading to the release of the active drug.

Glutathione S-transferase (GST) Activation: Some chloroethyl compounds are known to be activated by GSTs, leading to the formation of a highly reactive episulfonium ion that readily alkylates DNA.

Upon activation, the 2-chloroethylamino group is believed to form a highly electrophilic aziridinium ion through an intramolecular cyclization, with the expulsion of the chloride ion. This strained three-membered ring is a potent alkylating agent, capable of forming covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA. Alkylation of DNA, particularly at the N7 position of guanine, can lead to interstrand cross-links, DNA damage, and ultimately, apoptosis of the cancer cell.

Metabolic Pathways:

The metabolism of this compound is anticipated to follow pathways common to other xenobiotics containing chloroethyl and pyridinecarboxamide moieties. While specific metabolic studies on this compound are not extensively detailed in the available literature, plausible metabolic transformations can be inferred. The metabolism of a related compound, 2-chloroethyl nitrosocarbamoylcystamine, has been shown to involve rapid enzymatic reduction, methylation, and oxidation in rat liver subcellular fractions nih.gov.

Key metabolic reactions could include:

Oxidation: The pyridine ring is susceptible to oxidation by cytochrome P450 enzymes, potentially leading to the formation of N-oxides or hydroxylated derivatives.

Hydrolysis: The amide bond could be a target for amidases, leading to the cleavage of the molecule into 2-chloroethylamine (B1212225) and 2-pyridinecarboxylic acid.

Conjugation: The parent compound or its metabolites could undergo conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion.

The following table summarizes the potential metabolic transformations of this compound.

| Transformation | Enzyme Family (Putative) | Resulting Metabolite |

| Oxidation | Cytochrome P450 | N-oxide or hydroxylated derivatives |

| Hydrolysis | Amidases | 2-chloroethylamine and 2-pyridinecarboxylic acid |

| Conjugation | UGTs, SULTs | Glucuronide or sulfate conjugates |

This table is based on putative metabolic pathways for related compounds and requires experimental verification for this compound.

Allosteric Modulation and Protein-Ligand Interaction Dynamics

Recent research has highlighted the potential of pyridine carboxamide derivatives to act as allosteric modulators of key signaling proteins, particularly in the context of cancer therapy. Allosteric modulators bind to a site on a protein that is distinct from the active site, inducing a conformational change that alters the protein's activity.

Allosteric Inhibition of SHP2:

A significant body of evidence points towards the Src homology-2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) as a potential target for pyridine carboxamide derivatives. SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple signaling pathways, including the RAS-MAPK pathway, which is frequently hyperactivated in various cancers.

Studies on substituted pyridine carboxamide derivatives have demonstrated their ability to act as potent and selective allosteric inhibitors of SHP2. nih.gov These compounds bind to a tunnel-like allosteric pocket at the interface of the N-SH2 and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and downstream signaling. acs.orgresearchgate.net

Protein-Ligand Interaction Dynamics:

The interaction between pyridine carboxamide derivatives and the allosteric site of SHP2 is characterized by a network of specific molecular interactions. While the precise binding mode of this compound has not been elucidated, studies on analogous inhibitors provide insights into the key interactions that govern binding affinity and specificity. nih.govresearchgate.net

These interactions typically involve:

Hydrogen Bonds: The carboxamide group is a key pharmacophore that can form hydrogen bonds with amino acid residues in the allosteric pocket.

Van der Waals Forces: A close fit between the ligand and the binding pocket maximizes van der Waals interactions.

Molecular docking and molecular dynamics simulation studies on other pyridine carboxamide derivatives have been instrumental in visualizing these interactions and understanding the structure-activity relationships. nih.govresearchgate.net For instance, these studies have shown how modifications to the pyridine ring or the carboxamide substituent can influence the binding orientation and potency of the inhibitor.

The following table summarizes the key interacting residues within the SHP2 allosteric pocket that are likely to be important for the binding of pyridine carboxamide derivatives.

| Interaction Type | Key Amino Acid Residues (in SHP2) |

| Hydrogen Bonding | Thr253, Gln257, Asp288 |

| Hydrophobic Interactions | Met105, Tyr279, Phe282 |

| Pi-Stacking | Tyr279 |

This table represents a generalized view of interactions for pyridine carboxamide derivatives with the SHP2 allosteric site and may vary for the specific compound.

Computational Chemistry and in Silico Modeling of N 2 Chloroethyl 2 Pyridinecarboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the electronic structure and predicting the reactivity of a molecule. mdpi.comprinceton.edu For N-(2-chloroethyl)-2-pyridinecarboxamide, these calculations provide insights into its geometry, stability, and sites susceptible to chemical reactions.

The process begins with the optimization of the molecule's three-dimensional geometry. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the calculation finds the lowest energy conformation of the molecule in the gas phase or in a simulated solvent environment. researchgate.netnih.gov From this optimized structure, a variety of electronic properties can be determined.

Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.netresearchgate.net

Further analyses include the generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. researchgate.netnih.gov This map identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, predicting how the molecule will interact with other reagents or biological targets. Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer interactions within the molecule. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.5 Debye | Indicates significant molecular polarity. |

Note: The values in this table are hypothetical and serve to illustrate the typical output of a DFT calculation for a molecule of this type.

Molecular Docking and Scoring for Predicted Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a specific protein target. hilarispublisher.com This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking studies can predict its binding affinity and interaction patterns with various enzymes or receptors, such as kinases or urease, which are common targets for pyridine-containing compounds. mdpi.comresearchgate.net

The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's structure would be energy-minimized, often using results from DFT calculations. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB).

Using docking software, the ligand is placed into the protein's binding site, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy in kcal/mol. hilarispublisher.com Lower binding energies suggest a more favorable interaction. The resulting poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the binding site. mdpi.com

Table 2: Example of a Molecular Docking Simulation of this compound with a Hypothetical Protein Kinase Target

| Parameter | Result | Details |

| Binding Energy | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Hydrogen Bonds | 2 | Amide N-H with GLU-121; Pyridine (B92270) N with LYS-75. |

| Hydrophobic Interactions | 4 | Chloroethyl group with LEU-170; Pyridine ring with VAL-80, ALA-95. |

| Pi-Cation Interaction | 1 | Pyridine ring with LYS-75. |

Note: This table presents a hypothetical docking result to exemplify the data obtained from such a study.

Molecular Dynamics Simulations for Conformational Ensemble and Binding Event Trajectories

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms over time. nih.govproquest.comnih.gov An MD simulation for this compound can serve two primary purposes: to explore its conformational flexibility in solution and to assess the stability of its binding pose within a protein target identified through docking. springernature.comresearchgate.net

In a simulation, the molecule is placed in a box of solvent molecules (e.g., water), and Newton's equations of motion are solved for every atom in the system over a set period, often nanoseconds to microseconds. This generates a trajectory of atomic positions and velocities, revealing how the molecule behaves and changes shape over time.

When applied to a protein-ligand complex, MD simulations can validate docking results. researchgate.net By simulating the complex, one can observe whether the ligand remains stably bound in its predicted pose or if it dissociates. Analysis of the trajectory can provide detailed information on the stability of key hydrogen bonds, the role of water molecules in the binding site, and conformational changes in both the ligand and the protein upon binding. Key metrics analyzed include the Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net

Table 3: Typical Analysis Metrics from an MD Simulation of a Protein-Ligand Complex

| Metric | Typical Observation | Interpretation |

| Ligand RMSD | Stable fluctuation around 1-2 Å | The ligand maintains a stable binding pose throughout the simulation. |

| Protein RMSF | Low fluctuation in binding site residues | The binding site residues remain stable, indicating a tight interaction. |

| Interaction Fraction | Key H-bonds present >80% of simulation time | The predicted hydrogen bonds are stable and contribute significantly to binding. |

| Solvent Accessible Surface Area (SASA) | Decrease upon ligand binding | The binding of the ligand reduces the exposure of the binding site to the solvent. |

Note: This table illustrates the kind of data and interpretation derived from an MD simulation analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a statistical relationship between the chemical structures of a set of compounds and their biological activities. openpharmaceuticalsciencesjournal.comresearchgate.net A QSAR model for this compound would involve creating a dataset of its analogs and correlating their structural properties with a measured biological effect.

Selection and Calculation of Molecular Descriptors

The first step in QSAR is to characterize each molecule in a dataset using numerical values known as molecular descriptors. ucsb.eduucdavis.edu These descriptors quantify various aspects of a molecule's structure and can be categorized as:

0D/1D/2D Descriptors : Based on the chemical formula or 2D structure, such as molecular weight, atom counts, bond counts, and topological indices (e.g., connectivity indices). hufocw.org

3D Descriptors : Derived from the 3D conformation of the molecule, including molecular surface area, volume, and shape indices. hufocw.org

Physicochemical Descriptors : Properties like hydrophobicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors/acceptors.

Electronic Descriptors : Quantum chemical properties obtained from methods like DFT, such as HOMO/LUMO energies and dipole moment. ucsb.edu

Table 4: Hypothetical Molecular Descriptors for a Series of Pyridinecarboxamide Analogs

| Compound ID | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | HOMO Energy (eV) |

| This compound | 184.62 | 1.5 | 49.8 | -6.8 |

| Analog 1 (R=-CH3) | 164.19 | 1.2 | 49.8 | -6.7 |

| Analog 2 (R=-F) | 168.14 | 1.3 | 49.8 | -7.0 |

| Analog 3 (R=-OCH3) | 180.19 | 1.0 | 59.0 | -6.5 |

Note: This table provides an example of a descriptor set for a QSAR study. R refers to a hypothetical substitution on the pyridine ring.

Development and Validation of Predictive QSAR Models

Once descriptors are calculated for a series of compounds with known biological activities (e.g., IC50 values), a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. openpharmaceuticalsciencesjournal.com The model takes the form of an equation that predicts activity based on the values of the most relevant descriptors.

A crucial part of this process is model validation. The dataset is typically split into a training set (to build the model) and a test set (to evaluate its predictive power). Statistical metrics such as the correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (Q²) are calculated. A robust and predictive model will have high values for these metrics, indicating that it can accurately predict the activity of new, untested compounds. researchgate.net

A hypothetical QSAR equation might look like: pIC50 = 0.5 * LogP - 0.2 * HOMO_Energy + 0.01 * Molecular_Weight + 2.5

This equation would suggest that activity increases with higher hydrophobicity (LogP) and molecular weight but decreases with higher HOMO energy.

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening (VS) is a computational approach used to search large databases of chemical compounds to identify potential "hits" that are likely to bind to a biological target. wikipedia.orgnih.gov These methods can be broadly classified as either structure-based or ligand-based. mdpi.commmsl.cz

If the 3D structure of the target protein is known, structure-based virtual screening (SBVS), primarily using molecular docking, is employed to fit thousands or millions of compounds into the binding site and rank them based on their predicted binding affinity. nih.gov

In the absence of a target structure, ligand-based drug design (LBDD) is the preferred approach. nih.gov LBDD methods rely on the knowledge of existing active molecules. If this compound were a known active compound, it could be used as a template in several ways:

Pharmacophore Modeling : This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. creative-biolabs.comnih.govmdpi.com This pharmacophore model is then used as a 3D query to search compound libraries for molecules that match these features. rsc.org

Similarity Searching : This approach searches for molecules that are structurally similar to the known active compound. Similarity can be assessed based on 2D fingerprints (representing structural fragments) or 3D shape and electrostatic similarity. wikipedia.org The underlying principle is that structurally similar molecules are likely to have similar biological activities.

Table 5: A General Workflow for Ligand-Based Virtual Screening

| Step | Description | Outcome |

| 1. Template Selection | Choose one or more known active compounds (e.g., this compound). | A reference molecule for building the model. |

| 2. Model Generation | Create a pharmacophore model or a 2D/3D similarity query based on the template(s). | A computational model representing key features for activity. |

| 3. Database Preparation | Prepare a large library of compounds for screening (e.g., ZINC database, internal collections). | A filtered, 3D-structured database ready for searching. |

| 4. Screening | Use the model to rapidly screen the compound library. | A ranked list of compounds that match the model. |

| 5. Hit Selection & Refinement | Select the top-ranking compounds, apply further filters (e.g., drug-likeness), and visually inspect them. | A smaller set of promising "hit" compounds for experimental testing. |

Medicinal Chemistry Perspective and Future Research Trajectories

The exploration of novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. Within this pursuit, certain molecular frameworks emerge as particularly fruitful starting points for drug discovery. N-(2-chloroethyl)-2-pyridinecarboxamide represents a compound of significant interest, embodying a privileged chemical scaffold with potential for development into a range of therapeutic agents. This section will delve into the medicinal chemistry perspective on this compound, outlining strategies for its optimization and future research directions.

Q & A

Q. What are the recommended synthetic routes for N-(2-chloroethyl)-2-pyridinecarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves a condensation reaction between 2-pyridinecarboxylic acid and 2-chloroethylamine. A coupling agent such as carbodiimide (e.g., EDC or DCC) in acetonitrile or dichloromethane is often used to facilitate amide bond formation. Triethylamine may be added to neutralize byproducts . Purification via silica gel chromatography (using chloroform or acetone gradients) is recommended to isolate the product. Reaction optimization includes adjusting temperature (50–60°C), solvent polarity, and stoichiometric ratios to improve yield .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm structural integrity and assess stereochemistry.

- Mass spectrometry (ESI or EI) for molecular weight validation.

- HPLC with UV detection to determine purity (>95% threshold for biological assays).

- Infrared spectroscopy (IR) to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from variations in:

- Purity : Validate using HPLC and elemental analysis .

- Stereochemical differences : Use chiral chromatography or X-ray crystallography to confirm configurations .

- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration). Cross-reference with structurally analogous compounds (e.g., chlorophenyl or pyrimidine derivatives) to identify activity trends .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular docking simulations : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases or GPCRs).

- Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity (Kd).

- Enzyme inhibition assays : Measure IC50 values under controlled pH and temperature conditions. Include positive controls (e.g., known inhibitors) .

Q. How can the stability of this compound be evaluated under physiological conditions?

- Degradation studies : Incubate the compound in simulated biological fluids (e.g., PBS at pH 7.4 or human serum) at 37°C. Monitor degradation via LC-MS over 24–72 hours.

- Photostability testing : Expose to UV-Vis light and track decomposition products.

- Thermogravimetric analysis (TGA) to assess thermal stability .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

- Low yield : Optimize coupling agent (e.g., switch from EDC to HATU) or use microwave-assisted synthesis to accelerate reaction kinetics.

- Byproduct formation : Introduce scavengers (e.g., HOBt) to minimize side reactions.

- Chloroethyl group hydrolysis : Use anhydrous solvents and inert atmospheres (N2 or Ar) during synthesis .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Core modifications : Introduce substituents at the pyridine ring (e.g., electron-withdrawing groups like -Cl or -CF3) or vary the chloroethyl chain length.

- Bioisosteric replacements : Substitute the amide group with sulfonamide or urea moieties.

- Pharmacophore mapping : Use X-ray co-crystallography data to identify critical binding interactions .

Data Analysis and Interpretation

Q. How should conflicting data on cytotoxicity profiles be analyzed?

- Dose-response curves : Ensure linearity across concentrations (e.g., 1 nM–100 µM) and replicate experiments (n ≥ 3).

- Mechanistic studies : Combine apoptosis assays (Annexin V/PI staining) with transcriptomic profiling (RNA-seq) to differentiate necrotic vs. apoptotic pathways.

- Cross-species validation : Test in multiple cell lines (e.g., HEK293, HeLa) and primary cells to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.